
2-Formyl-6-iodoisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-iodoisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a formyl group (-CHO) and an iodine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-iodoisonicotinic acid typically involves the iodination of isonicotinic acid derivatives followed by formylation. One common method is the iodination of 6-iodoisonicotinic acid using iodine and a suitable oxidizing agent. The formylation can be achieved using formic acid or formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the principles of green chemistry, aiming to minimize waste and use environmentally benign reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-6-iodoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 2-Carboxy-6-iodoisonicotinic acid.
Reduction: 2-Hydroxymethyl-6-iodoisonicotinic acid.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formyl-6-iodoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-iodoisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The formyl group can participate in various biochemical reactions, while the iodine atom can facilitate the formation of carbon-carbon bonds in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: Lacks the formyl and iodine substituents.
2-Formylisonicotinic acid: Lacks the iodine substituent.
6-Iodoisonicotinic acid: Lacks the formyl substituent.
Uniqueness
2-Formyl-6-iodoisonicotinic acid is unique due to the presence of both the formyl and iodine groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H4INO3 |
|---|---|
Peso molecular |
277.02 g/mol |
Nombre IUPAC |
2-formyl-6-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4INO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-3H,(H,11,12) |
Clave InChI |
UYIYPZKRCXUXMC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


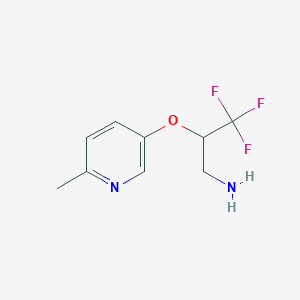




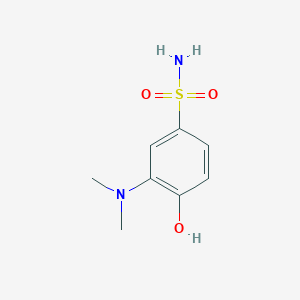
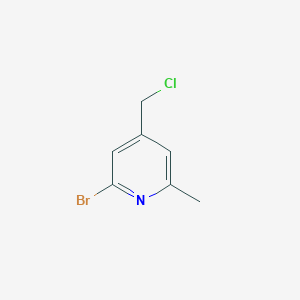

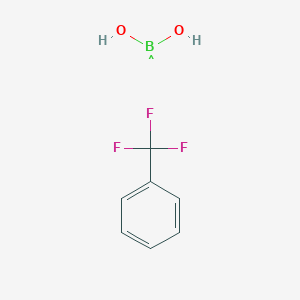
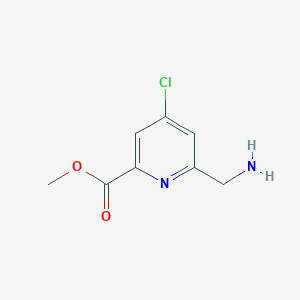
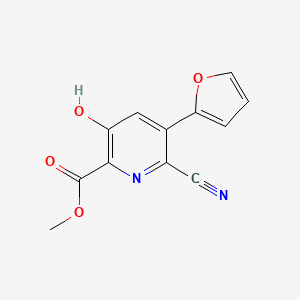
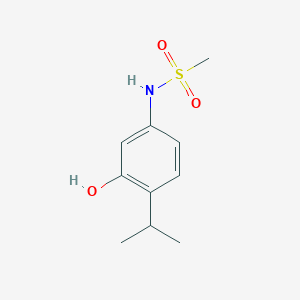
![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)

